molecular formula C9H17NO3 B13074981 2-(4-Amino-2,6-dimethyloxan-4-yl)acetic acid

2-(4-Amino-2,6-dimethyloxan-4-yl)acetic acid

Cat. No.: B13074981
M. Wt: 187.24 g/mol
InChI Key: PCVCHRPYVDNGIT-UHFFFAOYSA-N
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Description

2-(4-Amino-2,6-dimethyloxan-4-yl)acetic acid is an organic compound with the molecular formula C9H17NO3. This compound features a unique structure that includes an oxane ring substituted with amino and acetic acid groups. It is primarily used in research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-2,6-dimethyloxan-4-yl)acetic acid typically involves the reaction of 4-amino-2,6-dimethyloxane with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may involve continuous flow reactors to ensure consistent product quality and efficient use of resources.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can convert the oxane ring to a more saturated form, potentially altering its chemical properties.

    Substitution: The amino group can participate in substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or imines, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(4-Amino-2,6-dimethyloxan-4-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-Amino-2,6-dimethyloxan-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the acetic acid moiety can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    2-(4-Amino-2,6-dimethyloxan-4-yl)propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid.

    2-(4-Amino-2,6-dimethyloxan-4-yl)butanoic acid: Contains a butanoic acid group, offering different chemical properties.

Uniqueness: 2-(4-Amino-2,6-dimethyloxan-4-yl)acetic acid is unique due to its specific combination of functional groups, which provides a distinct set of chemical and biological properties

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2-(4-amino-2,6-dimethyloxan-4-yl)acetic acid

InChI

InChI=1S/C9H17NO3/c1-6-3-9(10,5-8(11)12)4-7(2)13-6/h6-7H,3-5,10H2,1-2H3,(H,11,12)

InChI Key

PCVCHRPYVDNGIT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(O1)C)(CC(=O)O)N

Origin of Product

United States

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